2-Heptylphenol

Descripción general

Descripción

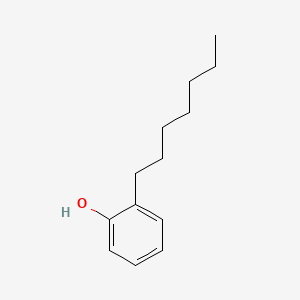

2-Heptylphenol is an organic compound with the molecular formula C₁₃H₂₀O. It is a type of alkylphenol, where a heptyl group is attached to the phenol ring. This compound is known for its applications in various industrial processes and scientific research due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Heptylphenol can be synthesized through several methods. One common laboratory method involves the reduction of o-heptanoyl phenol using amalgamated zinc in the presence of hydrochloric acid and ethanol. The reaction mixture is refluxed until the reduction is complete, and the product is then extracted using toluene and purified through distillation .

Industrial Production Methods: In industrial settings, this compound is typically produced through the alkylation of phenol with heptene in the presence of a catalyst. This process involves the reaction of phenol with heptene under controlled temperature and pressure conditions to yield this compound.

Análisis De Reacciones Químicas

Electrophilic Aromatic Substitution (EAS)

The hydroxyl group activates the aromatic ring, directing incoming electrophiles to the para position (relative to -OH) and meta position (relative to the heptyl chain). Steric hindrance from the bulky heptyl group limits reactivity at the ortho position.

Oxidation Reactions

The phenolic hydroxyl group undergoes oxidation to form quinones, while the heptyl chain may degrade under strong conditions.

Acid-Base and Phenoxide Chemistry

The hydroxyl group exhibits weak acidity (pKa ~10) and forms phenoxide ions under basic conditions, enhancing nucleophilic reactivity.

Thermal Decomposition (Pyrolysis)

At elevated temperatures (400–600°C), this compound undergoes cleavage of the alkyl chain and aromatic ring fragmentation.

Redox Interactions with Functional Groups

The heptyl chain may participate in hydrogenation or dehydrogenation under catalytic conditions.

Biological and Environmental Reactivity

This compound participates in enzymatic oxidation and microbial degradation pathways.

Aplicaciones Científicas De Investigación

Scientific Research Applications

2-Heptylphenol is primarily used as an intermediate in the synthesis of more complex organic molecules. Its applications span across various scientific disciplines:

Chemistry

- Synthesis of Organic Compounds : this compound serves as a precursor for synthesizing other compounds, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions such as oxidation and substitution makes it valuable in organic synthesis.

Biology

- Antimicrobial Properties : Research indicates that this compound exhibits potential antimicrobial activity against various pathogens. Case studies have shown its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while demonstrating less activity against Gram-negative bacteria .

Medicine

- Pharmaceutical Development : The compound has been explored for its potential use in developing new pharmaceuticals, particularly due to its biological activity related to estrogen receptors and its implications for human health .

Industrial Applications

This compound is also utilized in various industrial processes:

Manufacturing

- Specialty Chemicals : It is used in producing specialty chemicals, including surfactants and emulsifiers, which are essential in cosmetics and personal care products .

Environmental Applications

- Biocides and Wood Preservatives : The compound's properties make it suitable for use as a biocide in wood preservation and other applications requiring antimicrobial action.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against several bacterial strains. The results showed significant inhibition of growth in Gram-positive bacteria, highlighting its potential as a natural antimicrobial agent .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Bacillus subtilis | 12 |

| Escherichia coli | 5 |

Case Study 2: Antitumor Activity

Research on the antitumor properties of related compounds indicates that phenolic compounds can inhibit tumor cell growth effectively. For instance, a study on phenolic extracts from Cuminum cyminum demonstrated significant cytotoxic effects on various tumor cell lines, suggesting that similar derivatives like this compound may also exhibit antitumor activity .

| Tumor Cell Line | % Viability at 10 µg/ml |

|---|---|

| MCF7 (Breast carcinoma) | 33% |

| HEPG2 (Liver carcinoma) | 41% |

| HEP2 (Larynx carcinoma) | 56% |

Mecanismo De Acción

The mechanism of action of 2-Heptylphenol involves its interaction with biological membranes and proteins. It can disrupt endocrine functions by mimicking or interfering with natural hormones. The compound binds to hormone receptors, altering the normal signaling pathways and leading to various biological effects.

Comparación Con Compuestos Similares

Nonylphenol: Another alkylphenol with a longer alkyl chain.

Octylphenol: Similar structure but with an octyl group instead of a heptyl group.

Pentylphenol: Contains a pentyl group attached to the phenol ring.

Uniqueness: 2-Heptylphenol is unique due to its specific alkyl chain length, which influences its physical and chemical properties. Compared to nonylphenol and octylphenol, this compound has different solubility and reactivity characteristics, making it suitable for specific industrial and research applications.

Actividad Biológica

2-Heptylphenol, also known as 1-(2-ethyl, 6-heptyl)phenol, is a phenolic compound that has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antitumor, antibacterial, and endocrine-disrupting properties, supported by relevant case studies and research findings.

This compound is characterized by a heptyl group attached to a phenolic ring. Its molecular structure is essential for its biological activity, influencing its interaction with biological systems. The compound's ability to act as an endocrine disruptor has been particularly noted in various studies.

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor properties against various cancer cell lines. A study conducted by Mekawey et al. (2009) demonstrated its effectiveness against several human tumor cell lines, including:

| Cell Line | Type of Cancer | Survival Rate at 10 µg/ml |

|---|---|---|

| HEPG2 | Liver carcinoma | 41% |

| HELA | Cervical carcinoma | Negligible effect |

| HCT116 | Colon carcinoma | 76% |

| CACO2 | Colon carcinoma | 72% |

| MCF7 | Breast carcinoma | 33% |

| HEP2 | Larynx carcinoma | 56% |

The study found that MCF7 cells were the most sensitive to treatment with this compound, indicating a potential for therapeutic applications in breast cancer treatment .

Antibacterial Activity

In addition to its antitumor effects, this compound has demonstrated antibacterial properties. The compound showed higher efficacy against Gram-positive bacteria compared to Gram-negative strains. The following table summarizes its antibacterial activity:

| Bacterial Strain | Sensitivity |

|---|---|

| Staphylococcus aureus | High |

| Streptococcus pneumoniae | High |

| Bacillus subtilis | High |

| Salmonella typhi | Moderate |

| Escherichia coli | Low |

The findings suggest that this compound could be explored as a natural antibacterial agent, especially against Gram-positive pathogens .

Endocrine Disruption

This compound is classified as an endocrine disruptor due to its xenoestrogenic activity. Studies have shown that it can interfere with hormone signaling pathways, potentially leading to adverse health effects. For instance, research highlighted the structural requirements for alkylphenols like this compound to exhibit estrogenic activity, which can affect calcium homeostasis and cellular viability in Sertoli TM4 cells .

Case Studies and Research Findings

- Mekawey et al. (2009) : This study focused on the antitumor and antibacterial activities of this compound extracted from cumin seeds. It reported significant cytotoxicity against various cancer cell lines while showing minimal toxicity towards normal fibroblast cells .

- Endocrine Disruption Studies : Research by Michelangeli et al. (2008) examined the impact of alkylphenols on calcium pumps and Sertoli cell viability, revealing that structural features of compounds like this compound are crucial for their endocrine-disrupting effects .

- Comparative Studies : Other studies have compared the biological activities of various alkylating agents and phenolic compounds, establishing a framework for understanding how structural variations influence biological outcomes .

Propiedades

IUPAC Name |

2-heptylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-2-3-4-5-6-9-12-10-7-8-11-13(12)14/h7-8,10-11,14H,2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIWYWGLEPWBBQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001031515 | |

| Record name | 2-Heptylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5284-22-0, 26997-02-4 | |

| Record name | 2-Heptylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5284-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, o-heptyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005284220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, heptyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026997024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Heptylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.